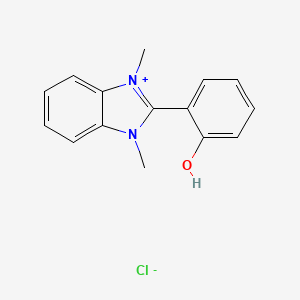
2-imino-5-(3-methylbenzylidene)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-imino-5-(3-methylbenzylidene)-1,3-thiazolidin-4-one, also known as Methylthiazolidine Carboxylic Acid (MTCA), is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. MTCA has a unique structure that consists of a thiazolidine ring, a carbonyl group, and an imine group, which makes it a versatile molecule for chemical synthesis and biological research.
作用机制
MTCA exerts its biological effects through various mechanisms of action. For example, MTCA has been shown to scavenge free radicals and inhibit lipid peroxidation, which can help protect cells from oxidative damage. MTCA has also been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation in the body.
Biochemical and Physiological Effects:
MTCA has been shown to exhibit a wide range of biochemical and physiological effects. For example, MTCA has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. MTCA has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
实验室实验的优点和局限性
One of the main advantages of MTCA is its versatility in chemical synthesis and biological research. MTCA can be easily synthesized and modified to suit various research needs. However, one of the limitations of MTCA is its potential toxicity at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for research on MTCA. One area of interest is the development of MTCA-based fluorescent probes for metal ions, which can be used for imaging and sensing applications. Another area of interest is the development of MTCA-based chelating agents for heavy metal ions, which can be used for environmental remediation. Additionally, further research is needed to explore the potential therapeutic applications of MTCA for various diseases, including cancer and neurodegenerative disorders.
In conclusion, MTCA is a versatile and promising molecule that has potential applications in various fields of science. Its unique structure and biological properties make it an attractive target for further research and development.
合成方法
MTCA can be synthesized by the reaction of 3-methylbenzaldehyde with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product is then oxidized with hydrogen peroxide to form MTCA. The synthesis of MTCA is a straightforward process that can be easily scaled up for large-scale production.
科学研究应用
MTCA has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. MTCA has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. MTCA has also been studied for its potential use as a chelating agent for heavy metal ions and as a fluorescent probe for metal ions.
属性
IUPAC Name |
(5E)-2-amino-5-[(3-methylphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-7-3-2-4-8(5-7)6-9-10(14)13-11(12)15-9/h2-6H,1H3,(H2,12,13,14)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNDZSHIXSEBLR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B4980840.png)
![4-(4-{[5-(methoxymethyl)-2-furyl]methyl}-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4980841.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4980849.png)
![[1-(1-pyrenylmethyl)-3-piperidinyl]methanol](/img/structure/B4980850.png)


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-pyridinylthio)acetamide trifluoroacetate](/img/structure/B4980862.png)

![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-hydroxybenzohydrazide](/img/structure/B4980882.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4980886.png)
![N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4980898.png)

![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-butyl-1-piperidinecarboxamide](/img/structure/B4980914.png)